

# Comparative study of BOC-D-DAB-OH and its L-isomer

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## Compound of Interest

Compound Name: BOC-D-DAB-OH

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A Comparative Analysis of **BOC-D-DAB-OH** and its L-Isomer, BOC-L-DAB-OH, for Researchers and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stereochemistry of amino acid building blocks plays a pivotal role in determining the ultimate biological activity and pharmacological profile of a molecule. This guide provides a detailed comparative study of two such stereoisomers: N $\alpha$ -Boc-D-2,4-diaminobutyric acid (**BOC-D-DAB-OH**) and N $\alpha$ -Boc-L-2,4-diaminobutyric acid (BOC-L-DAB-OH). Both compounds are non-proteinogenic amino acids protected with a tert-butyloxycarbonyl (Boc) group, making them valuable reagents in solid-phase peptide synthesis (SPPS) and as scaffolds in medicinal chemistry.[1][2]

## Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each isomer. While sharing the same molecular formula and weight, their stereochemical difference results in distinct optical rotations, a critical parameter for enantiomeric purity.

| Property           | BOC-D-DAB-OH   | BOC-L-DAB-OH  |
|--------------------|--|---|
| Synonyms           | Boc-D-Dab-OH   | Boc-L-Dab-OH, N-Boc-L-2,4-diaminobutyric acid                       |
| CAS Number         | 80445-78-9[2]  | 25691-37-6[3][4]  |
| Molecular Formula  | C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [2] | C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [1][3] |
| Molecular Weight   | 218.25 g/mol [5]   | 218.25 g/mol [3]  |
| Appearance         | White crystalline powder[2]                                      | White to off-white powder[6]  |
| Melting Point      | 201 - 205 °C[2]  | 192 - 194 °C[4][6]  |
| Optical Rotation   | [α] <sup>20</sup> /D = -17 ± 2° (c=0.5 in MeOH)[2]               | [α] <sup>20</sup> /D = +8 ± 2° (c=1 in H <sub>2</sub> O) [1]        |
| Purity             | ≥ 99% (HPLC)[2]  | ≥ 97%[3]  |
| Storage Conditions | 0 - 8°C[2]   | Room Temperature, Sealed in dry[4][6]                               |

## Comparative Biological Activity: Inhibition of GABA Uptake

While direct comparative studies on the Boc-protected forms are limited in publicly available literature, valuable insights can be drawn from research on their unprotected parent compounds, D-2,4-diaminobutyric acid (D-DAB) and L-2,4-diaminobutyric acid (L-DAB). A significant study highlights the stereospecificity of these isomers in inhibiting the uptake of the neurotransmitter gamma-aminobutyric acid (GABA).

The L-isomer, S(+)-2,4-diaminobutyric acid, was found to be a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices compared to its D-isomer, R(-)-2,4-diaminobutyric acid.[7][8] This suggests that peptides or small molecules incorporating the L-DAB scaffold may exhibit stronger interactions with GABA transporters. Interestingly, both isomers were equipotent as inhibitors of sodium-independent GABA binding to brain membranes, which may be relevant to their observed neurotoxicity.[7]

| Isomer (Unprotected)                    | Relative Potency in GABA Uptake Inhibition                  |
|---|---|
| S(+)-2,4-Diaminobutyric acid (L-isomer) | At least 20 times more potent than the R(-) stereoisomer[7] |
| R(-)-2,4-Diaminobutyric acid (D-isomer) | -   |

## Experimental Protocols

### In Vitro GABA Uptake Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of GABA uptake in cell lines or synaptosomes.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the test compounds (unprotected D- and L-DAB) for the inhibition of GABA uptake.

Materials:

- Cell line expressing a specific GABA transporter subtype (e.g., HEK-293 cells) or prepared synaptosomes.
- [<sup>3</sup>H]GABA (radiolabeled gamma-aminobutyric acid).
- Unlabeled GABA.
- Test compounds (D-DAB and L-DAB).
- Reference inhibitor (e.g., Tiagabine).
- Assay Buffer (e.g., 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>, 5 mM D-Glucose).[9]
- 96-well microplates.
- Scintillation cocktail and a microplate scintillation counter.

Procedure:

- Cell Culture and Plating: Culture the GABA transporter-expressing cells to confluency and seed them in 96-well microplates. Allow the cells to adhere for 24-48 hours.[\[10\]](#)
- Preparation of Test Compounds: Prepare stock solutions of D-DAB and L-DAB in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
- Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[\[9\]](#) b. Add the assay buffer containing the desired concentrations of the test compounds or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[\[9\]](#) d. Initiate GABA uptake by adding a fixed concentration of [ $^3\text{H}$ ]GABA to each well.[\[9\]](#) e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.[\[9\]](#)
- Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[\[9\]](#)
- Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[\[10\]](#)
- Data Analysis: Calculate the percentage of inhibition of [ $^3\text{H}$ ]GABA uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the  $\text{IC}_{50}$  value.[\[10\]](#)

## In Vitro Cytotoxicity Assay in Neuroblastoma Cells

This protocol provides a general framework for assessing the cytotoxicity of compounds in a human neuroblastoma cell line like SH-SY5Y.[\[11\]](#)[\[12\]](#)

Objective: To determine the cytotoxic effects of **BOC-D-DAB-OH** and BOC-L-DAB-OH on neuronal cells.

Materials:

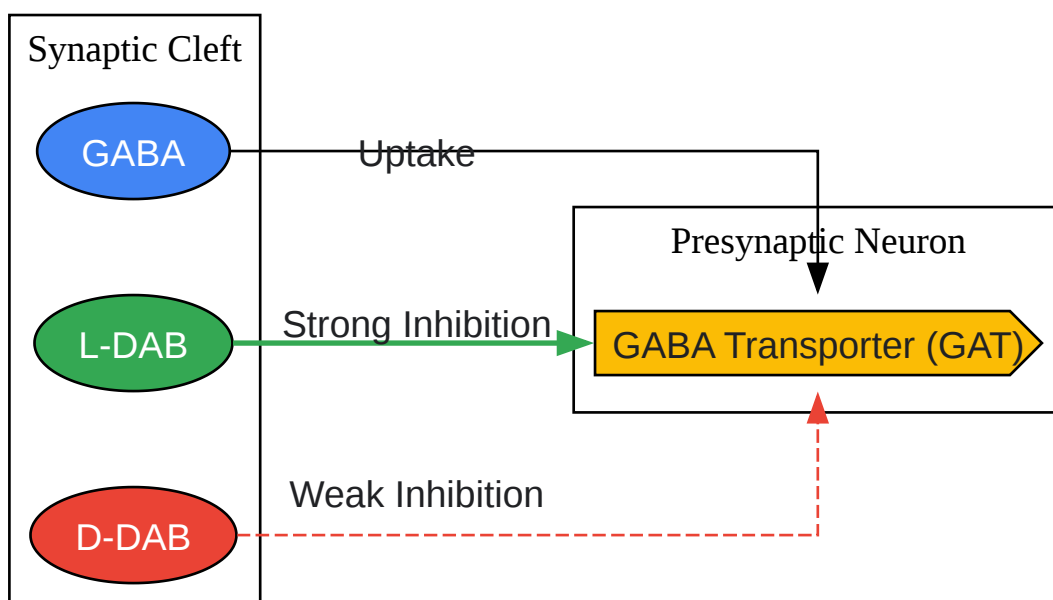
- SH-SY5Y human neuroblastoma cells.
- Cell culture medium (e.g., RPMI 1640 with GlutaMAX supplemented with 10% FBS and antibiotics).[\[12\]](#)

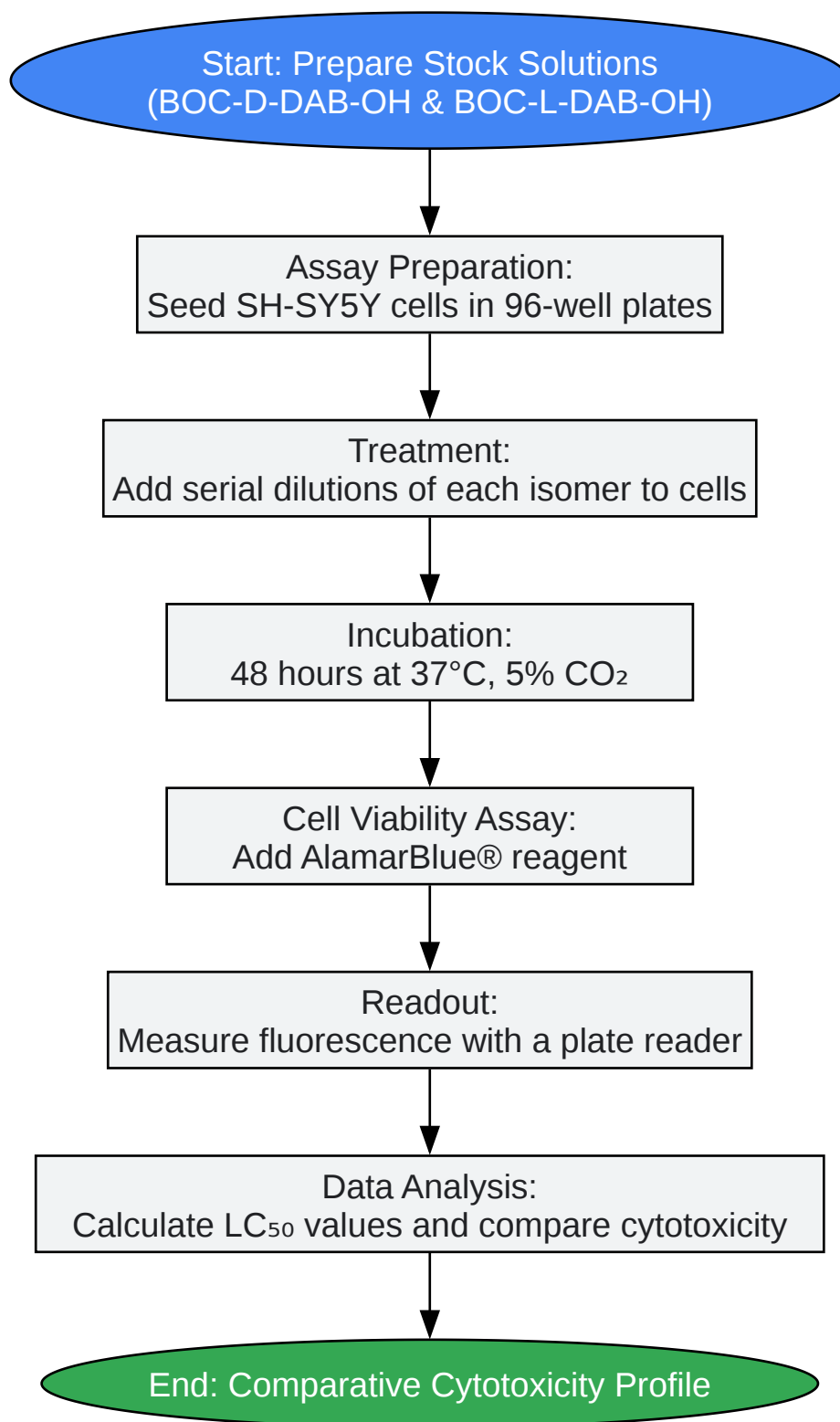
- Test compounds (**BOC-D-DAB-OH** and BOC-L-DAB-OH).
- Cell viability reagent (e.g., AlamarBlue® or MTT).[12]
- 96-well plates.
- Microplate reader.

#### Procedure:

- Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of approximately 10,000 cells per well and incubate overnight to allow for cell attachment.[12]
- Compound Treatment: Remove the culture medium and add fresh medium containing varying concentrations of **BOC-D-DAB-OH** or BOC-L-DAB-OH.
- Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO<sub>2</sub> atmosphere.[12]
- Cell Viability Assessment: a. Add the cell viability reagent (e.g., 10% AlamarBlue®) to each well and incubate for an additional 4 hours.[12] b. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.[12]
- Data Analysis: Express cell viability as a percentage of the untreated control. Plot cell viability against the compound concentration to determine the LC<sub>50</sub> (lethal concentration to kill 50% of the cells).

## Visualizations





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